molecular formula C17H24N2O2S B280335 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine

Cat. No. B280335
M. Wt: 320.5 g/mol
InChI Key: VIIWSSMYASBDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP has been found to have a wide range of applications in the field of neuroscience, particularly in the study of the blood-brain barrier and drug delivery to the brain.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the binding of 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine to specific receptors in the blood-brain barrier. This binding may alter the structure of the barrier, allowing for increased permeability to certain substances. 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine has also been found to have a direct effect on the brain, where it may act as a modulator of neurotransmitter release.
Biochemical and Physiological Effects:
1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine has been found to have a number of biochemical and physiological effects, including the ability to increase the permeability of the blood-brain barrier to certain substances. 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine has also been found to have a direct effect on the brain, where it may act as a modulator of neurotransmitter release. In addition, 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine has been found to have anti-inflammatory effects, which may have implications for the treatment of neuroinflammatory conditions such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine is its ability to increase the permeability of the blood-brain barrier to certain substances, which can be useful in a wide range of scientific research applications. However, there are also limitations to the use of 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine in lab experiments. For example, 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine has been found to have a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine can be difficult to synthesize and purify, which may make it less accessible to researchers.

Future Directions

There are a number of potential future directions for research on 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of new methods for synthesizing and purifying 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine, which could make it more accessible to researchers. Another area of interest is the development of new applications for 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine in the study of the blood-brain barrier and drug delivery to the brain. Finally, there is also interest in exploring the potential therapeutic applications of 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine, particularly in the treatment of neuroinflammatory conditions such as multiple sclerosis.

Synthesis Methods

1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine can be synthesized using a variety of methods, including the reaction of piperazine with cyclohex-3-en-1-ylmethyl chloride and phenylsulfonyl chloride. The reaction typically takes place in the presence of a base such as potassium carbonate or sodium hydroxide, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of microwave irradiation and solid-phase synthesis.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. One of the key applications of 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine is in the study of the blood-brain barrier, which is a highly selective membrane that separates the brain from the rest of the circulatory system. 1-(Cyclohex-3-en-1-ylmethyl)-4-(phenylsulfonyl)piperazine has been found to be an effective tool for studying the permeability of the blood-brain barrier to various substances, including drugs and nanoparticles.

properties

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

InChI

InChI=1S/C17H24N2O2S/c20-22(21,17-9-5-2-6-10-17)19-13-11-18(12-14-19)15-16-7-3-1-4-8-16/h1-3,5-6,9-10,16H,4,7-8,11-15H2

InChI Key

VIIWSSMYASBDAU-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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